N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a structurally complex organic compound featuring:
- A 1,3-dioxo-isoindole core, which is a bicyclic aromatic system with two ketone groups.
- A 2-(2-methylpropyl) substituent at the isoindole’s nitrogen, contributing steric bulk and lipophilicity.
- A carboxamide linker at the 5-position of the isoindole, connected to a 2-(1H-imidazol-4-yl)ethyl side chain.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)9-22-17(24)14-4-3-12(7-15(14)18(22)25)16(23)20-6-5-13-8-19-10-21-13/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVILZPRKTWGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of glyoxal with ammonia . The dioxoisoindole moiety can be introduced through the reaction of phthalic anhydride with appropriate amines under controlled conditions . The final coupling step involves the formation of the carboxamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to form hydroxyl derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .
Major Products
The major products of these reactions include imidazolones, hydroxyl derivatives, and substituted imidazoles, respectively .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dioxoisoindole moiety can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of isoindole , imidazole , and carboxamide functionalities. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparisons
Key Differences and Implications:
Imidazole vs. Indole/Benzimidazole: The imidazole’s smaller size and higher polarity may improve solubility but reduce membrane permeability compared to bulkier indole derivatives .
The imidazole-4-ethyl side chain may target heme-containing enzymes (e.g., cytochrome P450) or histamine receptors, unlike indole-3-ethyl groups, which often interact with serotonin pathways .
Biological Activity :
- While indole-isoindole hybrids () show antiviral and anti-inflammatory activity, the imidazole variant’s electron-rich nitrogen could enhance antimicrobial efficacy, as seen in imidazole antifungals (e.g., ketoconazole analogs) .
- Thiadiazole-carboxamides () exhibit stronger anticancer activity due to DNA intercalation, whereas the target compound’s isoindole core may favor protein-binding interactions.
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 2226541-13-3
The structure features an isoindole core linked to an imidazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting several key areas:
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : The compound binds to the active site of COX enzymes, particularly COX-2, through hydrogen bonding and hydrophobic interactions .
- Antioxidant Mechanism : The imidazole ring contributes to the electron donation process, enhancing its ability to neutralize free radicals .
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies on COX Inhibition :
- Oxidative Stress Reduction :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 2226541-13-3 |
| COX-2 Inhibition IC50 | 90.28 µM |
| Selectivity Ratio (COX-2/COX-1) | Greater than meloxicam |
Q & A
Q. How do solvent effects influence reaction kinetics in its synthesis?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy.
- Solvent Polarity Analysis : Correlate reaction rates with solvent parameters (e.g., Kamlet-Taft) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
